molecular formula C10H14O3 B1667520 Diethylene Glycol Bis(2-propynyl) Ether CAS No. 126422-57-9

Diethylene Glycol Bis(2-propynyl) Ether

Cat. No. B1667520
M. Wt: 182.22 g/mol
InChI Key: ZQNBDEOGKNZIQM-UHFFFAOYSA-N
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Description

Diethylene Glycol Bis(2-propynyl) Ether, also known as Bis-propargyl-PEG3, is a crosslinker with alkyne groups at both ends of the molecule . The alkyne groups react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of Diethylene Glycol Bis(2-propynyl) Ether is C10H14O3 . Its structure includes two propargyl groups, which can form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry .


Physical And Chemical Properties Analysis

Diethylene Glycol Bis(2-propynyl) Ether has a molecular weight of 182.22 g/mol . It is a liquid at 20 degrees Celsius . The compound has a boiling point of 103 °C at 6 mmHg and a flash point of 79 °C . Its specific gravity is 1.02 at 20/20°C .

Scientific Research Applications

1. General Properties Diethylene Glycol Bis(2-propynyl) Ether is a chemical compound with the molecular formula C10H14O3 . It is a colorless to light yellow clear liquid with a boiling point of 103 °C/6 mmHg and a flash point of 79 °C . It is sensitive to light, air, and heat .

2. Application in Thermodynamics In the field of thermodynamics, Diethylene Glycol Bis(2-propynyl) Ether has been used in studies investigating the thermodynamic properties of binary mixtures . The study involved measuring the density, speed of sound, and refractive index of binary mixtures of Diethylene Glycol Bis(2-propynyl) Ether and 2-alkanols at various compositions and temperatures . The results revealed the intermolecular interactions and structure factors of the binary mixtures .

3. Application in Drug Solubility In pharmaceutical research, Diethylene Glycol Bis(2-propynyl) Ether has been used to study drug solubility . Drugs with high aqueous solubility, such as risedronate sodium, are slightly soluble in Diethylene Glycol Bis(2-propynyl) Ether, while most poorly water-soluble drugs are soluble in it .

4. Application in Click Chemistry Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional PEG linker with two propargyl groups . The propargyl group forms triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This application is particularly useful in the field of bioconjugation, where it can be used to link biomolecules together for various research purposes .

5. Application in Fluorescent Probes & Dyes Diethylene Glycol Bis(2-propynyl) Ether has been used in the synthesis of Pyrene-based Fluorescent Chemosensor for Hg2+ Sensing through Click Chemistry . This application is particularly relevant in the field of analytical chemistry, where it can be used to detect the presence of mercury ions in a sample .

6. Application in Bioconjugation Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional PEG linker with two propargyl groups . The propargyl group forms triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This application is particularly useful in the field of bioconjugation, where it can be used to link biomolecules together for various research purposes .

7. Application in Synthesis of Fluorescent Chemosensor Diethylene Glycol Bis(2-propynyl) Ether has been used in the synthesis of Pyrene-based Fluorescent Chemosensor for Hg2+ Sensing through Click Chemistry . This application is particularly relevant in the field of analytical chemistry, where it can be used to detect the presence of mercury ions in a sample .

Safety And Hazards

Diethylene Glycol Bis(2-propynyl) Ether is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . The compound should be stored under inert gas in a cool, well-ventilated place .

properties

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBDEOGKNZIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylene Glycol Bis(2-propynyl) Ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Motoishi, N Tanaka, T Fujigaya - Polymer Journal, 2023 - nature.com
We synthesized a styrene-based polymer containing fused expanded pyridinium (FEP) moieties as side chains for an anion exchange membrane. FEPs were incorporated into poly(4-…
Number of citations: 1 www.nature.com
Y Sakata, R Nabekura, Y Hazama, M Hanya… - Organic …, 2022 - ACS Publications
A concise route for dibenzoazacyclooctynes (DIBACs) synthesis was developed based on Pictet–Spengler reaction and a novel cobalt decomplexation method established for dibenzo-…
Number of citations: 2 pubs.acs.org

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